molecular formula C18H28N2O4S B11542913 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]decane-1-sulfonohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]decane-1-sulfonohydrazide

Cat. No.: B11542913
M. Wt: 368.5 g/mol
InChI Key: VHADANNCHQAOQF-XMHGGMMESA-N
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Description

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound features a benzodioxole moiety, which is a fused ring system containing both benzene and dioxole rings, and a decane-1-sulfonohydrazide group.

Preparation Methods

The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a sulfonohydrazide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has shown that Schiff bases, including this compound, may act as enzyme inhibitors and have pharmacological applications.

    Industry: It is used in the synthesis of various organic compounds and materials

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and inhibiting their activity. This can lead to the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE can be compared with other Schiff bases such as:

Properties

Molecular Formula

C18H28N2O4S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]decane-1-sulfonamide

InChI

InChI=1S/C18H28N2O4S/c1-2-3-4-5-6-7-8-9-12-25(21,22)20-19-14-16-10-11-17-18(13-16)24-15-23-17/h10-11,13-14,20H,2-9,12,15H2,1H3/b19-14+

InChI Key

VHADANNCHQAOQF-XMHGGMMESA-N

Isomeric SMILES

CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NN=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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